molecular formula C10H10Cl3NO B7628207 2-Chloro-N-(3,4-dichlorophenethyl)acetamide

2-Chloro-N-(3,4-dichlorophenethyl)acetamide

Cat. No.: B7628207
M. Wt: 266.5 g/mol
InChI Key: XMIMOABYFXLRHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dichlorophenethyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO It is known for its unique structure, which includes a chloroacetamide group attached to a dichlorophenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dichlorophenethyl)acetamide typically involves the reaction of 3,4-dichlorophenethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dichlorophenethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the acetamide moiety can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions:

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group in substitution reactions.

    Oxidizing and Reducing Agents: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used, depending on the desired transformation.

    Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield new amide derivatives, while hydrolysis would produce carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(3,4-dichlorophenethyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological effects.

    Industry: It could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dichlorophenethyl)acetamide is not well-documented. its reactivity can be attributed to the presence of the chloroacetamide group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chlorophenyl)acetamide: This compound has a similar structure but with one less chlorine atom on the phenyl ring.

    2-Chloro-N-(3-cyanophenyl)acetamide: This compound has a cyano group instead of the dichloro substitution on the phenyl ring.

    2-Chloro-N-(3-methoxybenzyl)acetamide: This compound features a methoxy group on the benzyl ring instead of the dichloro substitution.

Uniqueness

2-Chloro-N-(3,4-dichlorophenethyl)acetamide is unique due to the presence of two chlorine atoms on the phenethyl moiety, which can influence its reactivity and potential applications. The dichloro substitution may enhance its electrophilicity, making it more reactive towards nucleophiles compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-10(15)14-4-3-7-1-2-8(12)9(13)5-7/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMOABYFXLRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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